4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione
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Overview
Description
4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione is an organic compound with a complex structure that includes a methoxy group, a thiophene ring, and a cyclohexa-diene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Another method involves the oxidation and oxidative coupling of gentisic acid with aniline using periodate oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The methoxy and thiophene groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out in solvents such as methanol, dichloromethane, and water under controlled temperatures.
Major Products
The major products formed from these reactions include quinone derivatives, diols, and substituted thiophene compounds.
Scientific Research Applications
4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets and pathways in biological systems. The compound’s core structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species and subsequent cytotoxic effects on tumor cells . The thiophene ring and methoxy groups contribute to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-5-(thiophen-2-ylmethoxy)cyclohexa-3,5-diene-1,2-dione
- 2-Methoxypyridine-5-boronic acid pinacol ester
- Omeprazole
Uniqueness
4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione is unique due to its combination of a methoxy group, a thiophene ring, and a cyclohexa-diene-dione core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
115685-95-5 |
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Molecular Formula |
C12H10O4S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
4-methoxy-5-(thiophen-2-ylmethoxy)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C12H10O4S/c1-15-11-5-9(13)10(14)6-12(11)16-7-8-3-2-4-17-8/h2-6H,7H2,1H3 |
InChI Key |
OPCRHGVTGQJZDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C(=O)C=C1OCC2=CC=CS2 |
Origin of Product |
United States |
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